
(S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diisopropylphenyl group, a hydroxy-phenylethyl group, and an imidazolium core, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include aldehydes, amines, and glyoxal.
Introduction of the Hydroxy-Phenylethyl Group: This step involves the addition of a hydroxy-phenylethyl group to the imidazolium core, often through nucleophilic substitution or addition reactions.
Attachment of the Diisopropylphenyl Group: The diisopropylphenyl group is introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts such as aluminum chloride.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange to form the hexafluorophosphate salt, typically using hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenylethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to imidazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazolium core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazolium salts.
科学研究应用
Chemistry
In chemistry, (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is used as a catalyst in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an antimicrobial agent, and a possible therapeutic for neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as ionic liquids and polymers. Its unique properties can enhance the performance of these materials in various applications, including energy storage and catalysis.
作用机制
The mechanism of action of (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets. The hydroxy-phenylethyl group can form hydrogen bonds with biological molecules, while the imidazolium core can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium chloride
- (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium bromide
- (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
Compared to its analogs, (S)-3-(2,6-Diisopropylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exhibits unique properties due to the presence of the hexafluorophosphate anion. This anion can enhance the compound’s stability, solubility, and reactivity, making it more suitable for specific applications in catalysis and material science.
属性
IUPAC Name |
(2S)-2-[3-[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium-1-yl]-2-phenylethanol;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N2O.F6P/c1-17(2)20-11-8-12-21(18(3)4)23(20)25-14-13-24(16-25)22(15-26)19-9-6-5-7-10-19;1-7(2,3,4,5)6/h5-12,16-18,22,26H,13-15H2,1-4H3;/q+1;-1/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSWWYUMDWNIE-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)[C@H](CO)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31F6N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)

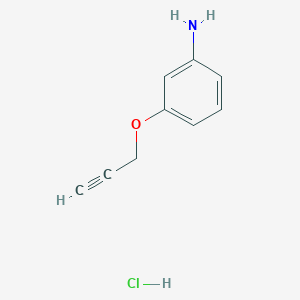
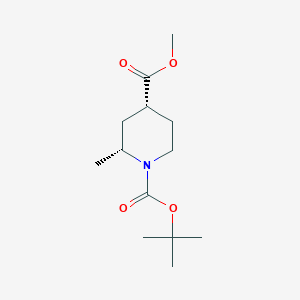
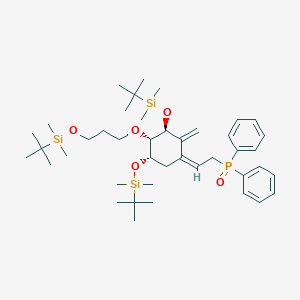
![N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide]](/img/structure/B8146474.png)
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
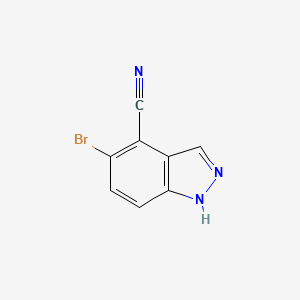
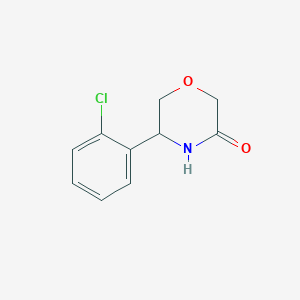
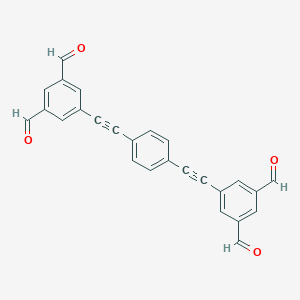
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)](/img/structure/B8146499.png)
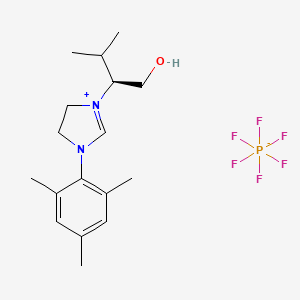
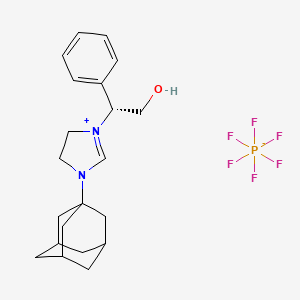
![(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B8146538.png)
